2-Methoxy-3'-methyl-1,1'-biphenyl
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Overview
Description
2-Methoxy-3’-methyl-1,1’-biphenyl is an organic compound with the molecular formula C14H14O It is a derivative of biphenyl, where a methoxy group is attached to the second carbon of one benzene ring, and a methyl group is attached to the third carbon of the other benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxy-3’-methyl-1,1’-biphenyl can be synthesized through several methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are typically mild and can be carried out in an aqueous or organic solvent.
Industrial Production Methods
Industrial production of 2-Methoxy-3’-methyl-1,1’-biphenyl often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, using advanced catalytic systems and efficient separation techniques .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3’-methyl-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form a biphenyl derivative with a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-Methoxy-3’-methyl-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals
Mechanism of Action
The mechanism of action of 2-Methoxy-3’-methyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate cellular processes, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methoxybiphenyl: Similar structure but lacks the methyl group.
3-Methylbiphenyl: Similar structure but lacks the methoxy group.
4’-Methoxy-2-methyl-1,1’-biphenyl: Similar structure with different substitution positions .
Uniqueness
2-Methoxy-3’-methyl-1,1’-biphenyl is unique due to the specific positioning of the methoxy and methyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications .
Properties
CAS No. |
653586-65-3 |
---|---|
Molecular Formula |
C14H14O |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
1-methoxy-2-(3-methylphenyl)benzene |
InChI |
InChI=1S/C14H14O/c1-11-6-5-7-12(10-11)13-8-3-4-9-14(13)15-2/h3-10H,1-2H3 |
InChI Key |
PKYZPSIOVXTELQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=CC=C2OC |
Origin of Product |
United States |
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